molecular formula C21H17BrN2O3S B2528339 4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893790-68-6

4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2528339
CAS No.: 893790-68-6
M. Wt: 457.34
InChI Key: AOYOEPFNSNVMKU-UHFFFAOYSA-N
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Description

4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound belonging to the class of benzo[e][1,2,4]thiadiazine derivatives This compound is characterized by the presence of a bromobenzyl group, an o-tolyl group, and a thiadiazine ring system

Preparation Methods

The synthesis of 4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[e][1,2,4]thiadiazine core, followed by the introduction of the bromobenzyl and o-tolyl groups through substitution reactions. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiadiazine ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromobenzyl group, potentially leading to debromination.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen .

Scientific Research Applications

4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bromobenzyl and o-tolyl groups may facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. The thiadiazine ring system can also play a role in its activity by stabilizing the compound’s interaction with its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar compounds to 4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide include other benzo[e][1,2,4]thiadiazine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly impact their chemical and biological properties.

Properties

IUPAC Name

4-[(3-bromophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3S/c1-15-7-2-3-10-18(15)24-21(25)23(14-16-8-6-9-17(22)13-16)19-11-4-5-12-20(19)28(24,26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYOEPFNSNVMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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